5-(Hydrazino)pyrimidine

Vue d'ensemble

Description

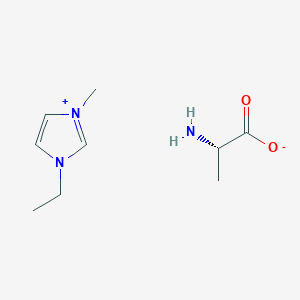

5-(Hydrazino)pyrimidine is a compound with the molecular formula C4H6N4. It is also known by other names such as 5-HYDRAZINYLPYRIMIDINE and pyrimidin-5-ylhydrazine . This compound has a molecular weight of 110.12 g/mol .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 5-(Hydrazino)pyrimidine, has been a topic of interest in recent research. For instance, a study discussed the design and synthesis of pyrazolo (1,5-a) pyrimidines based on the structural features of antitumor antimetabolites . The chemical structures of these compounds were confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of 5-(Hydrazino)pyrimidine includes a pyrimidine ring with a hydrazine group attached at the 5th position . The InChIKey for this compound is UDRZDBRVMIZOAS-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Hydrazino)pyrimidine are not detailed in the search results, pyrimidine derivatives have been noted for their various chemical and biological applications .Physical And Chemical Properties Analysis

5-(Hydrazino)pyrimidine has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 110.059246208 g/mol. Its topological polar surface area is 63.8 Ų .Applications De Recherche Scientifique

Antiviral and Anticancer Applications

Pyrimidine derivatives, including 5-(Hydrazino)pyrimidine, have been found to have significant antiviral and anticancer activities . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Antimicrobial Applications

Pyrimidine-based drugs have been widely used for their antimicrobial properties . The structural diversity and synthetic accessibility of the pyrimidine scaffold make it an ideal candidate for developing new antimicrobial agents .

Antimalarial Applications

Pyrimidine derivatives are also found in the structures of substances with antimalarial activities . The ability of these compounds to interfere with the life cycle of the malaria parasite makes them effective in treating and preventing malaria .

Anti-Inflammatory Applications

Pyrimidine derivatives have been found to have anti-inflammatory properties . These compounds can help reduce inflammation and pain in the body, making them useful in the treatment of conditions like arthritis .

Calcium Channel Blocking Applications

Some pyrimidine derivatives have been found to have calcium channel blocking activities . These compounds can help regulate the flow of calcium ions in the body, which is crucial for muscle contraction and neurotransmission .

Antituberculosis Applications

Pyrimidine derivatives are also found in the structures of substances with antituberculosis activities . These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Antifungal Applications

Pyrimidine derivatives have been found to have antifungal properties . These compounds can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .

Mécanisme D'action

Target of Action

5-(Hydrazino)pyrimidine is a compound that has been found to have potential biological activityPyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets, such as cdk2, and cause changes in cellular processes . The interaction of 5-(Hydrazino)pyrimidine with its targets could potentially lead to alterations in cell cycle progression and apoptosis induction .

Biochemical Pathways

It is known that pyrimidine metabolism plays a significant role in various biological processes, including the synthesis of nucleic acids rna and dna . Therefore, it is plausible that 5-(Hydrazino)pyrimidine could affect these pathways and their downstream effects.

Pharmacokinetics

Some pyrimidine derivatives have been reported to show acceptable predicted pharmacokinetics and drug-likeness properties .

Result of Action

It is known that pyrimidine derivatives can exhibit cytotoxic activities against various cell lines . Therefore, it is plausible that 5-(Hydrazino)pyrimidine could have similar effects.

Safety and Hazards

While specific safety and hazard information for 5-(Hydrazino)pyrimidine was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, a safety data sheet for a related compound, 2-Hydrazinopyrimidine, recommends avoiding dust formation, ensuring adequate ventilation, and using personal protective equipment .

Orientations Futures

Research on pyrimidine derivatives, including 5-(Hydrazino)pyrimidine, continues to be a promising area in medicinal chemistry. For instance, a study discussed the potential of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors, suggesting future directions for the development of new therapeutic agents .

Propriétés

IUPAC Name |

pyrimidin-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-1-6-3-7-2-4/h1-3,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRZDBRVMIZOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydrazino)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)